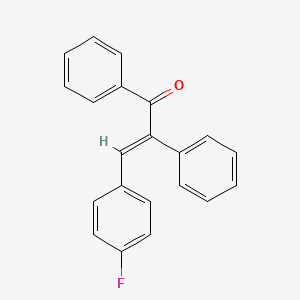

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1,2-diphenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO/c22-19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)21(23)18-9-5-2-6-10-18/h1-15H/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIKWBGOHFTJEG-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as solid-supported bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential anti-inflammatory and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of materials with specific optical properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one involves its interaction with various molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Derivatives

| Compound Name | Ring A Substitutions | Ring B Substitutions | IC50 (μM) | Key Structural Feature |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one | Para-fluoro | None | N/A | Planar α,β-unsaturated ketone |

| Cardamonin | Ortho- and para-hydroxy | None | 4.35 | Enhanced H-bonding capacity |

| 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) | Para-bromo, meta-iodo, ortho-OH | Para-fluoro | 4.703 | High electronegativity at para-A/B |

| 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) | Para-chloro, meta-iodo, ortho-OH | Para-methoxy | 13.82 | Reduced electronegativity at para-B |

| 2n ((E)-3-(4-fluorophenyl)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)prop-2-en-1-one) | Para-methoxy, meta-iodo, ortho-OH | Para-fluoro | 25.07 | Methoxy reduces electrophilicity |

| 2p ((E)-1-(2-hydroxy-5-iodo-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) | Para-methoxy, meta-iodo, ortho-OH | Para-methoxy | 70.79 | Dual methoxy substitutions |

Key Observations :

- Electronegativity and Activity : The presence of electronegative substituents (e.g., fluorine, bromine) at the para position of both rings correlates with lower IC50 values (higher potency). For example, 2j (Br on A, F on B) shows higher inhibitory activity (IC50 = 4.703 μM) than 2h (Cl on A, methoxy on B; IC50 = 13.82 μM) .

- Methoxy Substitution : Methoxy groups, being electron-donating, reduce the electrophilicity of the α,β-unsaturated ketone, leading to decreased activity (e.g., 2n vs. 2j) .

Table 2: Enzyme Inhibitory Activity of Selected Chalcones

Notes:

- The target compound’s fluorine substituent may enhance interactions with enzymes via dipole-dipole interactions or hydrophobic effects, similar to Cardamonin’s hydroxyl groups .

- Triazole-containing analogs () exhibit enhanced binding due to additional H-bonding sites, a feature absent in the target compound .

Physicochemical Properties

- Solubility : Methoxy-substituted chalcones (e.g., 2p) exhibit higher solubility in polar solvents compared to halogenated derivatives due to increased polarity .

- Stability: Fluorine’s strong electron-withdrawing effect stabilizes the α,β-unsaturated ketone, reducing susceptibility to nucleophilic attack compared to amino-substituted analogs (e.g., 3-(dimethylamino)-1,2-bis(4-methoxyphenyl)-2-propen-1-one; ) .

Biological Activity

3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

- IUPAC Name : (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one

- Molecular Formula : C15H11FO

- Molecular Weight : 226.25 g/mol

- CAS Number : 1608-51-1

The compound features a fluorophenyl group which is crucial for its biological activity. The presence of the double bond and keto group in the chalcone structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Key Findings:

- Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma).

- IC50 Values : The compound displayed IC50 values ranging from 0.89 to 9.63 µg/mL across different cell lines, indicating potent anticancer properties .

The mechanism involves:

- Induction of apoptosis through mitochondrial membrane depolarization.

- Activation of caspases (caspase-8 and -9), which are critical in the apoptotic pathway .

Antimicrobial Activity

Chalcones have also shown promising results in antimicrobial assays. The biological activity of this compound was evaluated against several bacterial strains.

Antimicrobial Study Results:

| Microorganism | Zone of Inhibition (mm) | Remarks |

|---|---|---|

| Escherichia coli | 20 | Moderate activity |

| Staphylococcus aureus | 23 | High activity |

| Pseudomonas aeruginosa | 15 | Low activity |

| Salmonella typhi | 18 | Moderate activity |

The compound exhibited varying degrees of inhibition against these pathogens, with notable effectiveness against Staphylococcus aureus .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit myeloperoxidase (MPO) activity, an enzyme involved in inflammation.

Inhibition Studies:

The compound demonstrated an IC50 value of 0.26 ± 0.04 µmol/L against MPO, indicating significant potential for anti-inflammatory applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Fluorophenyl)-1,2-diphenyl-2-propen-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation using 4-fluorobenzaldehyde and acetophenone derivatives. describes a similar protocol where KOH in ethanol (0–50°C, 2–3 hours) yields chalcone derivatives with >70% efficiency. Key variables include base strength (e.g., NaOH vs. KOH), solvent polarity, and temperature control to minimize side reactions like retro-aldol decomposition. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the trans-isomer .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this chalcone derivative?

- Methodological Answer :

- NMR : and NMR can confirm the α,β-unsaturated ketone moiety (δ ~7.5–8.0 ppm for vinyl protons) and substituent positions on aromatic rings.

- IR : Strong absorption bands at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) are diagnostic.

- X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and bond lengths, as demonstrated in studies of analogous fluorophenyl chalcones .

Q. How does the fluorophenyl substituent impact the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The electron-withdrawing fluorine atom enhances resistance to oxidation but may increase susceptibility to hydrolysis in acidic/basic media. Comparative studies with non-fluorinated analogs (e.g., 3-phenyl-1,2-diphenylpropenone) are critical to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.